2,4-Dichloro-6-(methylthio)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCPHYZEOODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-60-3 | |
| Record name | 2,4-dichloro-6-(methylsulfanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,4 Dichloro 6 Methylthio Pyrimidine and Analogous Architectures
De Novo Synthetic Routes for Pyrimidine (B1678525) Ring Formation
De novo synthesis provides a versatile foundation for constructing the pyrimidine framework with desired substitution patterns from basic aliphatic starting materials.
Multi-step Synthesis from Aliphatic Precursors (e.g., Diethyl Malonate)
A prevalent strategy for the synthesis of dichloromethylthiopyrimidine isomers commences with diethyl malonate. This multi-step process involves the initial formation of a pyrimidine-2,4,6-trione core, which is subsequently functionalized. A notable example is the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, which begins with the nitration of diethyl malonate. google.com The resulting nitro-diethyl malonate undergoes cyclization with a suitable nitrogen-containing reagent, followed by methylation and chlorination to yield the final product. google.com
| Step | Reagents and Conditions | Intermediate/Product |
| Nitration | Diethyl malonate, concentrated nitric acid or fuming nitric acid | Diethyl nitromalonate |
| Cyclization | Diethyl nitromalonate, thiourea (B124793), sodium alkoxide | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |
| Methylation | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, dimethyl sulfate | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine |
| Chlorination | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, phosphorus oxychloride, N,N-dimethylaniline (catalyst) | 4,6-dichloro-2-(methylthio)-5-nitropyrimidine |
Cyclization Reactions Involving Thiourea and Subsequent Methylation and Chlorination
The condensation of thiourea with a three-carbon component is a cornerstone of pyrimidine synthesis. For the preparation of 4,6-dichloro-2-(methylthio)pyrimidine (B19916), thiourea is condensed with a malonic acid ester in the presence of a base to form 2-thiobarbituric acid. This intermediate then undergoes methylation, typically with dimethyl sulfate, to introduce the methylthio group, yielding 4,6-dihydroxy-2-(methylthio)pyrimidine. The final step involves the chlorination of the hydroxyl groups using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride.
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |
| Condensation | Thiourea, Malonic acid ester | Base | 2-Thiobarbituric acid |
| Methylation | 2-Thiobarbituric acid | Dimethyl sulfate | 4,6-Dihydroxy-2-(methylthio)pyrimidine |
| Chlorination | 4,6-Dihydroxy-2-(methylthio)pyrimidine | Phosphorus oxychloride or Phosphorus trichloride | 4,6-Dichloro-2-(methylthio)pyrimidine |
Directed Functionalization of Existing Pyrimidine Ring Systems
This approach focuses on the modification of a pre-formed pyrimidine ring to introduce the desired chloro and methylthio substituents at specific positions.
Selective Chlorination Techniques
The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a crucial step in the synthesis of the target compound. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this transformation. For instance, the chlorination of 2-(methylthio)pyrimidine-4,6-diol with phosphorus oxychloride yields 4,6-dichloro-2-(methylthio)pyrimidine. The reaction conditions, including temperature and the presence of catalysts, can be optimized to achieve high yields.
Introduction of the Methylthio Moiety via Thiolation and Subsequent Methylation
The introduction of a methylthio group onto a pre-existing dichloropyrimidine ring can be achieved through nucleophilic aromatic substitution. This typically involves a two-step process of thiolation followed by methylation. First, a thiol group is introduced by reacting the dichloropyrimidine with a sulfur nucleophile. Subsequent methylation of the resulting thiopyrimidine with a methylating agent, such as methyl iodide or dimethyl sulfate, furnishes the desired methylthio-substituted pyrimidine. The regioselectivity of the initial thiolation step is dependent on the substitution pattern of the starting pyrimidine and the reaction conditions.
Regioselective Synthesis of Pyrimidine Isomers (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine)
The synthesis of a specific isomer of dichloromethylthiopyrimidine is highly dependent on the chosen synthetic route and the inherent reactivity of the pyrimidine ring. The electronic properties of the pyrimidine nucleus dictate the positions most susceptible to nucleophilic attack, which generally follow the order C4(6) > C2.
In the context of de novo synthesis starting from thiourea, the 2-position is occupied by the sulfur atom from the outset, leading to the formation of 2-(methylthio) substituted pyrimidines. Subsequent chlorination of the 4- and 6-hydroxyl groups logically yields 4,6-dichloro-2-(methylthio)pyrimidine. This regiochemical outcome is a direct consequence of the chosen building blocks.
When considering the functionalization of a pre-existing pyrimidine, such as 2,4,6-trichloropyrimidine (B138864), the inherent reactivity of the ring plays a crucial role. Nucleophilic substitution reactions on 2,4,6-trichloropyrimidine generally occur preferentially at the 4- and 6-positions. Therefore, the reaction with a methylthiolate nucleophile would be expected to yield a mixture of products, with substitution at the 4- and 6-positions being favored over the 2-position. Achieving the selective synthesis of 2,4-dichloro-6-(methylthio)pyrimidine would necessitate a strategy that either activates the 6-position or deactivates the 2- and 4-positions towards nucleophilic attack, or a synthetic route that builds the molecule with the desired substitution pattern from the beginning. The synthesis of 4,6-dichloro-2-(methylthio)pyrimidine is more straightforward due to the common synthetic pathways originating from thiourea. guidechem.com
| Isomer | Synthetic Strategy | Key Factors Influencing Regioselectivity |
| 4,6-Dichloro-2-(methylthio)pyrimidine | De novo synthesis from thiourea and a malonic ester derivative. | The initial condensation reaction inherently places the thio-group at the 2-position. |
| This compound | Functionalization of a pre-existing pyrimidine ring or a more complex de novo synthesis. | The relative reactivity of the chloro-substituents on a polychlorinated pyrimidine towards nucleophilic substitution. |
Reactivity and Transformational Chemistry of 2,4 Dichloro 6 Methylthio Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution, particularly at positions activated by good leaving groups like chlorine. In 2,4-dichloro-6-(methylthio)pyrimidine, the chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by a wide range of nucleophiles.
Regioselectivity of Chlorine Displacement at C-2 and C-4 Positions
The regioselectivity of nucleophilic attack on 2,4-dichloropyrimidine (B19661) derivatives is a subject of considerable interest. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.comacs.org This preference is attributed to the greater ability of the para nitrogen atom (N-1) to stabilize the negative charge in the Meisenheimer intermediate formed during C-4 attack, compared to the ortho-para stabilization available for C-2 attack. acs.org
However, the substituent at the C-6 position plays a crucial role in modulating this inherent selectivity. The methylthio (-SMe) group at the C-6 position in the title compound can influence the reaction's course. While the general trend favors C-4 attack, this can be altered by specific reaction conditions and the nature of the incoming nucleophile. For instance, in the related 5-bromo-2,4-dichloro-6-methylpyrimidine, reaction with ammonia (B1221849) showed a preference for displacement of the 4-chlorine atom. arabjchem.org Conversely, for 2,4-dichloropyrimidines bearing a strong electron-donating group at C-6, SNAr reactions can proceed preferentially at the C-2 position. wuxiapptec.com
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic factors significantly dictate the regiochemical outcome of SNAr reactions on the this compound core.
Electronic Factors: The methylthio group is considered an electron-donating group, which can increase the electron density of the pyrimidine ring. This electronic perturbation alters the relative electrophilicity of the C-2 and C-4 positions. Quantum mechanics analyses on analogous 2,4-dichloropyrimidines with electron-donating substituents at C-6 (such as -OMe or -NHMe) reveal that these groups alter the molecule's Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com While in unsubstituted 2,4-dichloropyrimidine the LUMO is primarily distributed at C-4, the presence of a C-6 electron-donating group leads to LUMO lobes of similar size at both C-2 and C-4, making the two positions more competitive for nucleophilic attack. wuxiapptec.com This suggests that the methylthio group in this compound could lead to a mixture of C-2 and C-4 substitution products or even a reversal of the typical C-4 selectivity, depending on the nucleophile and conditions.
Steric Factors: The C-2 position is flanked by two ring nitrogen atoms, whereas the C-4 position is adjacent to only one. This could lead to greater steric hindrance for an incoming nucleophile at the C-2 position. Furthermore, repulsion between the lone pairs of the ring nitrogens and the approaching electron-rich nucleophile may be more pronounced at the C-2 position. stackexchange.com This steric argument generally favors substitution at the C-4 position. The interplay between these electronic and steric effects determines the final product distribution.
Reactions with Diverse Nucleophiles
The reaction of this compound (referred to as 4,6-dichloro-2-(methylthio)pyrimidine (B19916) in the literature) with alkoxides has been shown to proceed with high regioselectivity. Treatment with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive displacement of the chlorine atom at the C-4 (or C-6) position. mdpi.com This reaction provides a convenient route to 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield under mild conditions. mdpi.com This outcome highlights the C-4 position's higher reactivity toward alkoxides in this specific substrate, despite the electronic influence of the C-2 methylthio group.
| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (EtONa) | EtOH, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | mdpi.com |
The amination of dichloropyrimidines is a common strategy for synthesizing biologically active molecules. However, these reactions often suffer from a lack of regioselectivity, yielding mixtures of C-2 and C-4 substituted isomers that can be difficult to separate. acs.orgmdpi.com For example, the reaction of 6-aryl-2,4-dichloropyrimidines with dibutylamine (B89481) under standard SNAr conditions gave only a 70:30 ratio of C-4 to C-2 isomers. acs.org
Achieving high regioselectivity often requires specific catalysts or conditions. While direct studies on this compound are limited, research on analogous systems provides insight. For instance, palladium-catalyzed aminations have been developed to strongly favor the formation of the C-4 substituted product with aliphatic secondary amines on 6-aryl-2,4-dichloropyrimidines. acs.org In the case of 5-bromo-2,4-dichloro-6-methylpyrimidine, initial substitution with ammonia occurred selectively at C-4, and the resulting 4-amino-2-chloro derivative could then react with secondary amines at the C-2 position. arabjchem.org This suggests that a sequential approach might be necessary to control the substitution pattern with different amines.
Other Heteroatom Nucleophiles (e.g., Thiolates)
The electron-deficient nature of the pyrimidine ring in this compound facilitates nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. Sulfur-based nucleophiles, such as thiolates, are particularly effective in these reactions due to the high nucleophilicity of sulfur. libretexts.org Thiolate anions readily displace one of the chloro substituents on the pyrimidine core.
Consistent with the general reactivity pattern of 2,4-dichloropyrimidines, the substitution reaction with thiolates is expected to occur regioselectively at the C4 position. This selectivity is attributed to the C4 position being para to one of the ring nitrogens and ortho to the other, making it more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate compared to the C2 position, which is situated between two nitrogen atoms. stackexchange.com
For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide results in the straightforward displacement of the C4-chloro group to yield the corresponding 4-phenylthio derivative. rsc.org Although the substrate is different, this demonstrates the viability of SNAr reactions with thiolate nucleophiles on this type of scaffold. The reaction of this compound with a thiolate, such as sodium thiomethoxide (NaSMe), would analogously yield 4-chloro-2,6-bis(methylthio)pyrimidine.
| Nucleophile | Substrate | Product | Observations |
| Sodium Thiophenoxide | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Ethyl 2-(methylthio)-4-(phenylthio)pyrimidine-5-carboxylate | Normal substitution product formed. rsc.org |
| Sodium Ethoxide | 4,6-Dichloro-2-(methylthio)pyrimidine | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Regioselective substitution occurs at the C4/C6 position under mild conditions. mdpi.com |
| Thiolates | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | C4-thiolated product | Thiolates are reported to react with the related sulfone derivative. researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
The chloro substituents of this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. nih.gov For 2,4-dichloropyrimidines, this reaction typically proceeds with high regioselectivity, favoring substitution at the more reactive C4 position. mdpi.comsemanticscholar.org The use of microwave irradiation can significantly accelerate the reaction, leading to efficient synthesis of C4-substituted pyrimidines in good to excellent yields. mdpi.comsemanticscholar.org
The reaction tolerates a wide range of aryl and heteroaryl boronic acids. The electronic properties of the substituents on the boronic acid generally have a minor effect on the reaction outcome. mdpi.com While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the dichloropyrimidine ring makes it sufficiently reactive for successful coupling. nih.govmdpi.com A variety of palladium catalysts and ligands can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) being commonly used. mdpi.commdpi.com
Studies on the closely related 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) have shown that it readily undergoes Suzuki-Miyaura coupling to produce 4-aryl-6-methoxy-2-(methylthio)pyrimidines, confirming the viability of this reaction at the C4 position without interference from the C2-methylthio group. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling with 2,4-Dichloropyrimidine Derivatives
| Dichloropyrimidine Substrate | Boronic Acid | Catalyst/Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 / K2CO3 / 1,4-Dioxane/H2O (MW) | 2-Chloro-4-phenylpyrimidine | 74% | mdpi.comsemanticscholar.org |
| 2,4-Dichloro-6-methylpyrimidine (B20014) | Phenylboronic acid | Pd(PPh3)4 / K2CO3 / 1,4-Dioxane/H2O (MW) | 2-Chloro-6-methyl-4-phenylpyrimidine | 85% | mdpi.com |
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organostannane with an organic halide. wikipedia.orgthermofisher.com This reaction is known for its tolerance of a wide array of functional groups and the air and moisture stability of the organostannane reagents. thermofisher.comlibretexts.org
The principles of reactivity and regioselectivity observed in Suzuki-Miyaura couplings of 2,4-dichloropyrimidines also apply to Stille couplings. The reaction is expected to occur preferentially at the C4-chloro position. Research on the analogous compound 2,4-dichloro-6-methylpyrimidine has demonstrated its successful double cross-coupling with 2-(tributylstannyl)pyridine, catalyzed by Pd(PPh3)4, to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines after a subsequent aldol (B89426) condensation. sigmaaldrich.com This indicates that both chloro positions on the pyrimidine ring are reactive under Stille conditions, allowing for either mono- or di-substitution depending on the stoichiometry and reaction conditions. Given the similar electronic nature, this compound is expected to exhibit comparable reactivity.
| Halide Substrate | Organostannane | Catalyst | Product Type | Reference |
| 2,4-Dichloro-6-methylpyrimidine | 2-(Tributylstannyl)pyridine | Pd(PPh3)4 | Di-substituted pyrimidine | sigmaaldrich.com |
| Aryl/Vinyl Halides | Various Organostannanes | Palladium(0) complexes | Coupled C-C product | wikipedia.orglibretexts.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com
In the context of 2,4-dichloropyrimidine systems, Buchwald-Hartwig amination provides a powerful method for introducing amine functionalities with high regioselectivity. Studies on 6-aryl-2,4-dichloropyrimidines have shown that palladium-catalyzed amination strongly favors substitution at the C4 position. acs.org This highly regioselective transformation can be achieved using a palladium catalyst, often in combination with a phosphine (B1218219) ligand, and a suitable base such as lithium bis(trimethylsilyl)amide (LiHMDS) for aliphatic amines. acs.org
The reaction is effective for coupling with both aliphatic secondary amines and anilines. Interestingly, while aliphatic amines require a palladium catalyst, the amination with aromatic amines can proceed with high regioselectivity at the C4 position even without a catalyst under specific conditions. acs.org The electronic nature of the substituent at the C6 position can influence reactivity, but high regioselectivity is generally maintained. acs.org
Table 4: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidines
| C6-Substituent | Amine | Conditions | C4:C2 Isomer Ratio | Yield (C4 isomer) | Reference |
|---|---|---|---|---|---|
| 4-Fluorophenyl | Dibutylamine | Pd(OAc)2/dppb, LiHMDS, THF | >98:2 | 93% | acs.org |
| 4-Fluorophenyl | Morpholine | Pd(OAc)2/dppb, LiHMDS, THF | >98:2 | 92% | acs.org |
| Phenyl | Dibutylamine | Pd(OAc)2/dppb, LiHMDS, THF | >98:2 | 89% | acs.org |
Oxidation Chemistry of the Methylthio Group
The methylthio (-SMe) group at the C2 position is not merely a spectator; its oxidation provides a route to further functionalization of the pyrimidine ring.
The sulfur atom of the methylthio group can be readily oxidized to form the corresponding methylsulfinyl (sulfoxide, -S(O)Me) and methylsulfonyl (sulfone, -SO2Me) groups. libretexts.org This transformation is synthetically valuable because the resulting sulfone is an excellent leaving group, far more reactive in SNAr reactions than the chloro groups at C4 and C6. researchgate.net
The oxidation can be controlled to yield either the sulfoxide (B87167) or the sulfone by choosing the appropriate oxidant and reaction conditions. Common oxidizing agents include hydrogen peroxide (H2O2) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). A facile and high-yielding method for oxidizing 2-methylthiopyrimidine derivatives to the corresponding 2-methylsulfonylpyrimidine involves using hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) dihydrate. asianpubs.org
The resulting 2,4-dichloro-6-(methylsulfonyl)pyrimidine (B8011352) is a highly reactive electrophile. The sulfonyl group at the C2 position can be selectively displaced by various nucleophiles, including amines, allowing for the sequential and regioselective synthesis of trisubstituted pyrimidines. researchgate.netthieme-connect.com This two-step sequence of oxidation followed by nucleophilic substitution provides a strategic advantage over the direct substitution of 2,4,6-trichloropyrimidine (B138864), which often suffers from poor selectivity. researchgate.net
| Starting Material | Oxidizing Agent / Catalyst | Product | Yield | Reference |
| 4,6-Dimethoxy-2-methylthiopyrimidine | H2O2 / Na2WO4·2H2O | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95% | asianpubs.org |
| Sulfides (general) | H2O2 or Peracids | Sulfoxides, then Sulfones | N/A | libretexts.org |
| 2-Thiopyridine derivative | Potassium permanganate | 2-Sulfonylpyridinium salt | Moderate | chemrxiv.org |
Reactivity of Sulfonyl Pyrimidines in Nucleophilic Displacements
The methylthio (-SCH₃) group at the C2 position of the pyrimidine ring can be oxidized to a more reactive methylsulfonyl (-SO₂CH₃) group. This transformation significantly enhances the leaving group ability of the substituent at this position, making the resulting 2-(methylsulfonyl)pyrimidine (B77071) derivatives valuable intermediates for nucleophilic aromatic substitution (SNAr) reactions.
The sulfonyl group is a superior leaving group compared to both chloro and methylthio moieties on the pyrimidine ring. nih.govacs.org This heightened reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism. chemrxiv.org
In compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the reactivity hierarchy allows for chemoselective substitutions. The outcome of the reaction can be directed by carefully selecting the nucleophile and reaction conditions. For instance, sterically and electronically unbiased primary aliphatic amines have been shown to selectively displace the sulfone group. researchgate.net In contrast, other nucleophiles, such as anilines and secondary aliphatic amines in the presence of weak bases, may preferentially displace a chlorine atom at the C4 or C6 position. researchgate.net
A key synthetic application of this enhanced reactivity is the displacement of the sulfonyl group by a cyanide nucleophile, which serves as a method for introducing a carbonitrile function onto the pyrimidine ring. researchgate.net This transformation is a critical step in the synthesis of more complex pyrimidine derivatives. researchgate.net
Table 1: Comparison of Leaving Group Reactivity in Pyrimidine Derivatives
| Leaving Group | Position | Relative Reactivity in SNAr | Notes |
|---|---|---|---|
| -Cl | C4/C6 | Moderate | Can be displaced by various nucleophiles. |
| -SCH₃ | C2 | Low | Generally a poor leaving group in SNAr. |
Other Selective Derivatization Strategies
Beyond the manipulation of the C2 substituent, other positions on the this compound ring can be selectively functionalized.
The C5 position of the pyrimidine ring, situated between the two nitrogen atoms, is susceptible to halogenation. Although the pyrimidine ring is generally electron-deficient, direct halogenation at this position can be achieved using appropriate reagents. For derivatives of this compound, chlorination at the C5 position has been successfully carried out using N-chlorosuccinimide (NCS). researchgate.net This reaction introduces a third chlorine atom onto the ring, yielding a 2,4,5-trichlorinated pyrimidine scaffold. This step is crucial for building more complex, polysubstituted pyrimidine structures. researchgate.net
Table 2: Example of C5 Halogenation
| Starting Material Derivative | Reagent | Product | Reference |
|---|
The introduction of a carbonitrile (-CN) group is a valuable transformation in organic synthesis. For derivatives of this compound, this is typically achieved following the oxidation of the methylthio group to a methylsulfonyl group. The highly activated C2 position can then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, to install the carbonitrile functionality. researchgate.net
This two-step sequence—oxidation followed by cyanation—provides a reliable route to 2-cyanopyrimidine (B83486) derivatives. researchgate.net An attempt to introduce a cyano group at the C4 position of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, using sodium cyanide resulted in an unexpected displacement of the methylthio group rather than the intended chlorine atom. rsc.org This highlights the complex interplay of substituents and reaction conditions in determining the regioselectivity of nucleophilic substitutions on the pyrimidine core.
Classical electrophilic aromatic substitution (SEAr) reactions, such as nitration, sulfonation, or Friedel-Crafts reactions, are generally not applicable to the this compound system. wikipedia.orgmasterorganicchemistry.com The pyrimidine ring is an inherently electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards attack by electrophiles. wikipedia.org
This deactivation is further intensified by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions. Consequently, the electron density of the aromatic system is significantly reduced, making it highly resistant to standard electrophilic substitution conditions. mnstate.edudalalinstitute.com While reactions like the halogenation at the C5 position with NCS occur, their mechanisms may differ from a typical SEAr pathway in such an electron-poor environment.
Spectroscopic and Structural Elucidation Studies
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the crystalline state, offering insights into molecular conformation and the noncovalent interactions that govern the crystal packing.
The crystal structure of 2,4-dichloro-6-(methylthio)pyrimidine has been determined by SC-XRD, revealing key details about its molecular architecture. The analysis confirms that the molecule crystallizes in the triclinic space group P1. A notable feature of this crystal structure is the presence of six symmetry-unique molecules in the asymmetric unit, indicating a complex packing arrangement.
All six independent molecules are essentially planar. The conformation of the methylthio group relative to the pyrimidine (B1678525) ring is defined by the N2-C2-S1-C7 torsion angle, which shows slight variations among the unique molecules. This planarity is characteristic of the sp²-hybridized pyrimidine ring system.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₅H₄Cl₂N₂S |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 13.6482(2) |
| b (Å) | 14.1294(2) |
| c (Å) | 14.1343(2) |
| α (°) | 119.9578(7) |
| β (°) | 95.9391(6) |
| γ (°) | 92.8349(7) |
| Volume (ų) | 2332.60(6) |
| Z | 12 (6 unique molecules) |
This data is based on a published crystallographic study.
The presence of six unique molecules within the crystal lattice points to a sophisticated supramolecular architecture stabilized by a variety of noncovalent interactions. In chloropyrimidine structures, interactions such as halogen bonding (C-Cl···N or C-Cl···Cl), weak C-H···N hydrogen bonds, and π-π stacking are instrumental in dictating the crystal packing. mst.edunih.govmdpi.com
The specific arrangement in the crystal of this compound is a result of a delicate balance of these forces. The multiple distinct molecular conformations allow for an efficient packing arrangement that maximizes attractive intermolecular forces. Weak interactions, such as those involving the chlorine substituents and the nitrogen atoms of the pyrimidine ring, likely play a crucial role in forming the extended solid-state structure. mst.eduunam.mx The study of these interactions is critical for understanding the physical properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution, allowing for the assignment of each proton and carbon atom.
The ¹H NMR spectrum of this compound is expected to be simple, consistent with its structure. It should feature two distinct singlets:
One singlet in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the lone proton at the C5 position of the pyrimidine ring.
One singlet in the upfield region (typically δ 2.0-3.0 ppm) corresponding to the three equivalent protons of the methylthio (-SCH₃) group.
The ¹³C NMR spectrum provides information on the carbon framework. Five signals are expected, corresponding to the five unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, Cl, S).
Table 2: Predicted NMR Assignments for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
| C5-H | ¹H NMR | Aromatic region (~7.5) | Singlet |
| S-CH₃ | ¹H NMR | Aliphatic region (~2.6) | Singlet |
| C -SCH₃ | ¹³C NMR | Upfield region | Quartet |
| C 5-H | ¹³C NMR | Aromatic region | Doublet |
| C 2/4/6 | ¹³C NMR | Aromatic/Downfield region | Singlets |
While the basic 1D NMR spectra are useful, advanced techniques would be required for unambiguous assignment, particularly of the quaternary carbons.
Attached Proton Test (APT): This experiment would differentiate carbon signals based on the number of attached protons. The CH and CH₃ carbons would show positive signals, while the quaternary carbons (C2, C4, C6) would exhibit negative signals, allowing for clear distinction.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would show a correlation between the C5 proton and its directly attached carbon, and between the methyl protons and the methyl carbon. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings (2-3 bonds), for instance, from the C5 proton to the adjacent C4 and C6 carbons, and from the methyl protons to the C2 carbon. These correlations are essential for assigning the specific resonances of the chloro-substituted carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.comnih.govsemanticscholar.org The resulting spectra are unique molecular fingerprints that can confirm the presence of specific functional groups. For this compound, the spectra would be characterized by vibrations of the pyrimidine ring, the methylthio group, and the carbon-chlorine bonds.
Key expected vibrational modes include:
C-H Stretching: Aromatic C-H stretching from the C5-H bond would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyrimidine ring typically occur in the 1400-1600 cm⁻¹ region.
Methyl Group Bending: Asymmetric and symmetric bending (deformation) modes of the -CH₃ group are expected around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.
C-Cl Stretching: The carbon-chlorine stretching vibrations are strong and typically found in the fingerprint region, usually between 600-800 cm⁻¹.
C-S Stretching: The C-S stretching vibration is generally weaker and appears in the 600-750 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete vibrational analysis. spectroscopyonline.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A detailed experimental FT-IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (C-Cl, C-S, C=N, and aromatic ring vibrations), is not available in the reviewed literature. A theoretical analysis would predict absorption bands corresponding to the pyrimidine ring, the chloro substituents, and the methylthio group, but this cannot be substantiated with experimental data.
Raman Spectroscopy for Vibrational Mode Analysis
No experimental Raman spectra for this compound have been published. Raman spectroscopy would complement FT-IR by providing information on the molecule's vibrational modes, particularly for non-polar bonds. Without experimental data, a vibrational mode analysis cannot be conducted.
Mass Spectrometry Techniques
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) for Molecular Weight Determination
There are no available MALDI-TOF mass spectrometry results for this compound. This technique is used for precise molecular weight determination. The theoretical monoisotopic mass of the compound is approximately 193.95 Da, but this has not been confirmed experimentally via MALDI-TOF in the available literature.
Fragmentation Pattern Analysis for Structural Characterization
A detailed mass spectrometry fragmentation pattern analysis for this compound has not been documented. Such an analysis would involve identifying the masses of fragment ions to confirm the compound's structure, for instance, through the characteristic loss of chlorine atoms, the methyl group, or cleavage of the pyrimidine ring. Without experimental mass spectra, this characterization is not possible.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of chemical phenomena with high accuracy. For pyrimidine (B1678525) derivatives, methods like B3LYP are commonly paired with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to achieve reliable results.
The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to determine key electronic properties and global reactivity descriptors, which predict how the molecule will interact with other chemical species. These descriptors are derived from the energies of the frontier molecular orbitals. A molecule's stability and reactivity are significantly influenced by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. High values indicate a powerful electrophile.
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Predicts the ease of electron donation (oxidation). |
| Electron Affinity | A ≈ -ELUMO | Predicts the ease of electron acceptance (reduction). |
| Electronegativity | χ = (I + A) / 2 | Describes the ability to attract electrons in a bond. |
| Chemical Hardness | η = (I - A) / 2 | Indicates molecular stability and resistance to deformation. Harder molecules are less reactive. |
| Chemical Softness | S = 1 / η | Indicates molecular reactivity. Softer molecules are more reactive. |
| Electrophilicity Index | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. |
This table is generated based on established principles of conceptual DFT.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates lower kinetic stability and a higher propensity for chemical reactions. Conversely, a large energy gap signifies high stability and low reactivity. The analysis of FMOs for pyrimidine derivatives helps in understanding the charge transfer interactions that can occur within the molecule.
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These predicted frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. This computational approach allows for the detailed assignment of vibrational modes, providing a deeper understanding of the molecule's structural characteristics. For example, studies on similar pyrimidine compounds have successfully used DFT to assign different normal modes of the molecules based on observed FT-IR and FT-Raman wavenumbers.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Molecular Docking Studies (for interactions with biological targets, excluding biological activity results)
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design and discovery for understanding how a molecule might interact with a biological target at the atomic level.
For pyrimidine-based compounds, docking studies often investigate their binding modes within the active sites of enzymes like kinases or dihydrofolate reductase. The simulation calculates a docking score, often expressed as binding energy (kcal/mol), which estimates the binding affinity. The analysis focuses on identifying key intermolecular interactions such as:
Hydrogen bonds
Hydrophobic interactions
Pi-pi stacking
Van der Waals forces
These studies provide insights into the specific amino acid residues that interact with the ligand and the conformational changes that may occur upon binding, guiding the rational design of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical features)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the structural features of a molecule, known as molecular descriptors, determine its physicochemical properties and, consequently, its activity.
In a QSAR study focused on chemical features, a wide array of descriptors are calculated for each molecule in a dataset. These can include:
Electronic descriptors: Dipole moment, partial charges.
Topological descriptors: Wiener index, connectivity indices (e.g., CHI-V-3-P).
Geometrical descriptors: Molecular surface area, volume.
Physicochemical descriptors: LogP, polarizability.
Applications in Advanced Chemical Synthesis and Functional Molecule Design
Precursor for Complex Heterocyclic Scaffolds
The reactivity of the chloro-substituents in 2,4-Dichloro-6-(methylthio)pyrimidine makes it an excellent starting material for constructing more elaborate heterocyclic frameworks. The two chlorine atoms can be substituted sequentially, often with high regioselectivity, enabling the controlled introduction of various functional groups.
Synthesis of Multi-substituted Pyrimidine (B1678525) Derivatives
The differential reactivity of the chlorine atoms on the pyrimidine ring allows for stepwise nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is fundamental to creating a diverse library of multi-substituted pyrimidines. For instance, treatment of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature results in the exclusive and regioselective substitution of one chlorine atom to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield. mdpi.com This monosubstituted product retains a reactive chlorine atom, which can then participate in further reactions, such as Suzuki-Miyaura cross-coupling or substitution with amines or other nucleophiles. mdpi.com This stepwise approach provides a reliable pathway to densely functionalized pyrimidine derivatives that would be challenging to synthesize through other methods. researchgate.netthieme.de
The versatility of this scaffold is further highlighted by its use in synthesizing a wide array of derivatives through various substitution patterns, as illustrated in the table below.
| Reagent/Reaction Type | Position of Substitution | Resulting Derivative Class |
| Sodium Alkoxide | C4 or C6 | Alkoxy-chloropyrimidine |
| Primary/Secondary Amine | C4 or C6 | Amino-chloropyrimidine |
| Suzuki-Miyaura Coupling | C4 or C6 | Aryl/Heteroaryl-chloropyrimidine |
| Thiolates | C4 or C6 | Thioether-substituted pyrimidine |
This interactive table showcases the potential for creating diverse multi-substituted pyrimidines from this compound.
Construction of Fused and Bridged Pyrimidine Systems
The functional handles on this compound also facilitate annulation reactions, where a new ring is built onto the existing pyrimidine core to form fused heterocyclic systems. nih.gov These fused systems, such as thienopyrimidines and pyrrolopyrimidines, are prominent scaffolds in many biologically active compounds. ekb.egnih.gov
While direct synthesis from this compound can be complex, its analogues serve as key intermediates. For example, related 4-chloro-6-alkoxy-2-(methylthio)pyrimidines are known to undergo condensation reactions to generate polycyclic systems. mdpi.com The general strategy involves substituting one or both chlorine atoms with a group that contains a reactive site for a subsequent intramolecular cyclization. This approach is instrumental in the synthesis of thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are significant in drug discovery. ekb.egnih.gov The pyrimidine ring acts as a foundational structure upon which the thiophene (B33073) or pyrrole (B145914) ring is constructed, leading to rigid, planar molecules with distinct biological properties. mdpi.comnih.gov
Molecular Scaffolds for Medicinal Chemistry Research
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. chemicalbook.com this compound provides a robust starting point for the development of novel therapeutic agents across various disease areas.
Design and Synthesis of Kinase Inhibitors (e.g., EGFR)
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anti-cancer drugs. researchgate.net Many potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer, are based on a 4-anilinopyrimidine core. sigmaaldrich.com The synthesis of these inhibitors often begins with a dichloropyrimidine derivative. The chlorine at the C4 position is typically displaced by a substituted aniline, while the C2 and C6 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com
Derivatives of 2,4-dichloropyrimidine (B19661) are used to synthesize compounds that can selectively target mutated forms of EGFR, such as EGFRT790M/L858R, which are responsible for drug resistance. mdpi.com The strategic functionalization of the pyrimidine core allows for interactions with key amino acid residues in the ATP-binding pocket of the kinase. thieme.de
| Kinase Inhibitor | Core Structure | Targeted Kinase(s) |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) |
| Lazertinib | Pyrimidine | EGFR (T790M mutant) |
| Olmutinib | Thieno[3,2-d]pyrimidine | EGFR (T790M mutant) google.com |
| Pemetrexed | Pyrrolo[2,3-d]pyrimidine | DHFR, TS, GARFT |
This interactive table highlights prominent kinase inhibitors featuring pyrimidine or fused-pyrimidine scaffolds.
Development of Novel Antimicrobial Agents (Antibacterial, Antifungal)
Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity. nih.govnih.gov The development of new antimicrobial agents is a global health priority due to rising antibiotic resistance. mdpi.comgoogle.com this compound serves as a key intermediate for generating libraries of novel pyrimidine compounds for antimicrobial screening. By reacting the dichloropyrimidine with various amines, thiols, and other nucleophiles, chemists can systematically explore the structure-activity relationship (SAR) to identify compounds with potent antibacterial or antifungal effects.
The mechanism of action for some antifungal pyrimidine analogues involves the inhibition of essential biosynthetic pathways, such as pyrimidine biosynthesis, which is critical for DNA, RNA, and cell wall synthesis in fungi. nih.gov This targeted approach can lead to agents with high efficacy and selectivity.
| Compound Class | Organism Type | Example Activity |
| Thienopyrimidine derivatives | Bacteria & Fungi | Active against B. subtilis, P. aeruginosa, and Candida species. mdpi.com |
| Disubstituted pyrimidines | Bacteria | Marked activity against Gram-positive bacteria. |
| Pyrimidine-5-carbonitriles | Bacteria & Fungi | Active against Gram-positive bacteria and Candida albicans. |
This interactive table provides examples of the antimicrobial activities observed in various pyrimidine-based compounds.
Research into Anti-inflammatory Compounds
Chronic inflammation is an underlying factor in many diseases, and pyrimidine-based compounds have emerged as promising anti-inflammatory agents. Several pyrimidine derivatives have been shown to inhibit key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes. nih.gov The ability to synthesize a wide range of substituted pyrimidines from precursors like this compound is crucial for research in this area. By creating analogues with different substituents, researchers can fine-tune the molecule's ability to inhibit specific targets like COX-2, potentially leading to anti-inflammatory drugs with fewer side effects than traditional NSAIDs. nih.gov
Exploration of Anticancer Modulators
The pyrimidine scaffold is a cornerstone in the development of anticancer agents due to its structural resemblance to the nucleobases of DNA and RNA. semanticscholar.org This similarity allows pyrimidine derivatives to interfere with various biological processes crucial for cancer cell proliferation. semanticscholar.orggsconlinepress.com Researchers have extensively modified the pyrimidine ring to create compounds that can act as inhibitors of key enzymes in cancer pathogenesis, inducers of apoptosis, and regulators of the cell cycle. gsconlinepress.commdpi.com
The dichlorinated nature of this compound offers multiple reaction sites for chemists to build a library of potential anticancer drugs. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014), a closely related compound, have been synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, which is often mutated in non-small cell lung cancer (NSCLC). nih.gov One promising compound, L-18, demonstrated strong antiproliferative activity against H1975 cancer cells (IC₅₀ value of 0.65 ± 0.06 μM) and the ability to induce apoptosis and inhibit cell migration in a dose-dependent manner. nih.gov
Further studies have explored a wide range of pyrimidine derivatives, showcasing their versatility.
A novel aminopyrimidine compound, RDS 3442, has been identified as a potent inhibitor of replication and an inducer of apoptosis in various human cancer cell lines, including glioblastoma and triple-negative breast cancer. mdpi.com
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated, with several compounds showing higher anti-breast cancer activity against the MCF7 cell line than the reference drug Doxorubicin (B1662922). alliedacademies.org
Quinazoline-based pyrimidodiazepines have exhibited significant antiproliferative effects, with one derivative being 10.0-fold more cytotoxic than doxorubicin against ten different cancer cell lines. nih.gov
Other synthesized pyrimidine derivatives have shown inhibitory activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.gov
These findings underscore the importance of the pyrimidine core structure as a "privileged scaffold" in medicinal chemistry for designing and synthesizing new anticancer agents. semanticscholar.org The strategic substitution at the reactive sites of precursors like this compound is a key strategy in this ongoing research.
Table 1: Examples of Pyrimidine Derivatives and their Anticancer Activity
| Compound Class | Target/Activity | Example Finding | Reference |
|---|---|---|---|
| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R kinase inhibitor | Compound L-18 showed an IC50 value of 0.65 ± 0.06 μM against H1975 cells. | nih.gov |
| Aminopyrimidine derivatives | Replication inhibitor, Apoptosis inducer | Compound 2a, a derivative of RDS 3442, showed EC50s ranging from 4 to 8 μM in various tumor cell lines. | mdpi.com |
| Thieno[2,3-d]pyrimidine derivatives | Anti-breast cancer activity | Compound 14 showed an IC50 value of 22.12 μM against MCF7 cells, more potent than Doxorubicin (IC50 30.40 μM). | alliedacademies.org |
| Quinazoline-chalcones | Antiproliferative activity | Compound 14g displayed high activity with GI50 values between 0.622–1.81 μM against various cancer cell lines. | nih.gov |
Development of Agrochemical Compounds
In agriculture, pyrimidine derivatives have been successfully developed as both herbicides and plant growth regulators, demonstrating their wide-ranging biological activity. auctoresonline.org
The pyrimidine structure is a key component in several commercial herbicides. researchgate.net Aryloxyphenoxypropionates (APPs), a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, have been modified by incorporating pyrimidinyl moieties to create new herbicidal compounds. researchgate.net The synthetic versatility of molecules like this compound allows for the convenient functionalization of other chemical cores. Taking advantage of the different reactivity between chloro and methylthio (or methylsulfonyl) groups on the pyrimidine ring, chemists can selectively introduce the pyrimidine unit into larger molecules. researchgate.net
Research in this area has led to the synthesis of various herbicidal compounds:
A series of novel 1,2,4-triazole (B32235) derivatives containing a pyrimidine moiety were synthesized and showed moderate to good herbicidal activities against both monocot and dicot weeds at concentrations of 100 mg•L⁻¹. researchgate.net
Pyrido[2,3-d]pyrimidine derivatives have been designed and synthesized, with some compounds showing good herbicidal activity against bentgrass, comparable to commercial herbicides like clomazone (B1669216) and flumioxazin. nih.govusda.gov
New chlorsulfuron (B1668881) derivatives based on pyrimidine and triazine structures have been evaluated, demonstrating that 4,6-disubstituted pyrimidine derivatives can maintain high herbicidal activity while also exhibiting faster degradation rates in soil. nih.gov
These studies highlight the role of the pyrimidine scaffold in the discovery of new herbicidal leads with improved efficacy and environmental profiles.
Beyond herbicidal action, pyrimidine derivatives have been investigated as potent plant growth regulators, often exhibiting effects similar to natural phytohormones like auxins and cytokinins. auctoresonline.orgauctoresonline.org These synthetic compounds can influence various stages of plant development, including root and shoot growth, and photosynthesis, often at very low, non-toxic concentrations. auctoresonline.orgauctoresonline.org
The regulatory effect of these compounds is dependent on the specific substituents on the pyrimidine ring. auctoresonline.orgauctoresonline.org Studies have shown that pyrimidine derivatives can:
Enhance the growth of both the shoot and root systems in wheat and pea microgreens. rajpub.comresearchgate.net
Increase the content of photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, in plant leaves. researchgate.netresearchgate.net
Regulate plant growth through signaling pathways similar to those of auxins and cytokinins, or by modulating the levels of endogenous hormones. auctoresonline.orgauctoresonline.org
For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine have demonstrated a broad regulatory effect on various agricultural crops, improving plant growth throughout their vegetative phase. auctoresonline.orgauctoresonline.org This research suggests that tailored pyrimidine derivatives can be used as effective and environmentally friendly agents to improve crop yield and resilience. auctoresonline.org
Functional Materials and Optoelectronic Applications
The electron-deficient nature of the pyrimidine ring makes it an attractive building block for the creation of advanced functional materials, particularly in the field of organic electronics. nih.gov
In Organic Light-Emitting Diodes (OLEDs), materials with specific electronic properties are required to ensure efficient charge transport and light emission. The pyrimidine core, being a strong electron acceptor, is frequently incorporated into the design of various functional materials for OLEDs, including fluorescent emitters, bipolar host materials, and electron transport layers. nih.gov
By coupling pyrimidine units with electron-donating moieties, such as carbazole (B46965) or triphenylamine, researchers have synthesized bipolar host materials. nih.govrsc.orgresearchgate.net These materials facilitate balanced charge injection and transport within the emitting layer of the OLED, leading to improved device performance. For instance, pyrimidine-based bipolar host materials have been successfully used in solution-processed green thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies of up to 24.1%. rsc.orgresearchgate.net
Furthermore, pyrimidine derivatives have been designed as emitters themselves. Phenyl pyrimidine derivatives have been synthesized for use in blue and green-blue emitting OLEDs, reaching maximum external quantum efficiencies of up to 10.6%. nih.gov The incorporation of pyrimidine into iridium(III) complexes has also led to the development of highly efficient orange phosphorescent emitters with excellent stability. acs.org
Table 2: Application of Pyrimidine Derivatives in OLEDs
| Material Type | Role in OLED | Key Performance Metric | Reference |
|---|---|---|---|
| mCP derivatives with a pyrimidine core (e.g., Py2ICz) | Bipolar Host Material | Maximum external quantum efficiency of 24.1%. | rsc.orgresearchgate.net |
| Phenyl pyrimidine derivatives | Emitter | Maximum external quantum efficiency up to 10.6%. | nih.gov |
| Iridium(III) complexes with pyrimidine-based ligands | Phosphorescent Emitter | High photoluminescence quantum yields (up to 0.92) and high device efficiency. | acs.org |
| D–π–A type materials with pyrimidine acceptors | Deep Blue Emitter | Maximum external quantum efficiency of 6.61% with CIE coordinates of (0.16, 0.07). | rsc.org |
The performance of pyrimidine-based materials in optoelectronic devices is directly linked to their photophysical properties. Key characteristics investigated include light absorption and emission wavelengths, fluorescence quantum yields, and the energy levels of molecular orbitals.
Research into pyrimidine-based materials for OLEDs has revealed several important photophysical insights:
High Photoluminescence Quantum Yields (PLQYs): Iridium(III) complexes incorporating a pyrimidine unit have demonstrated very high PLQYs, reaching up to 0.92 in a host matrix. acs.org This high efficiency is attributed to the pyrimidine unit reducing the rate of non-radiative deactivation pathways. acs.org
Tuning of Emission Color: By modifying the donor moieties attached to a phenyl pyrimidine acceptor, the emission color can be shifted from blue to green-blue. nih.gov This tunability is crucial for developing full-color displays.
Solvatochromism: The fluorescence spectra of some nitrogen-containing heterocyclic compounds show solvent-dependent shifts in their emission maxima. semanticscholar.org This effect, known as solvatochromism, highlights the influence of the local environment on the material's electronic properties.
Charge Transfer States: The photophysical data of donor-acceptor type pyrimidine derivatives indicate contributions from both local excited states and charge transfer states in the emission process. nih.gov Understanding and controlling these states is key to designing efficient emitters, including those that utilize TADF or hot exciton (B1674681) mechanisms. nih.gov
These investigations provide a deeper understanding of the structure-property relationships in pyrimidine-based materials, guiding the rational design of new compounds with optimized photophysical characteristics for advanced optoelectronic applications. semanticscholar.org
Advanced Analytical and Purification Methodologies in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of pyrimidine-containing substances. rjptonline.org It is a priority method for the detection, identification, isolation, and quantification of impurities and degradation products. rjptonline.org For compounds like 2,4-Dichloro-6-(methylthio)pyrimidine, reverse-phase HPLC (RP-HPLC) is a common and effective approach for purity assessment. sielc.com This method allows for the separation of the main compound from by-products and starting materials based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Detailed research findings indicate that specific conditions can be optimized for the separation of dichlorinated pyrimidines. sielc.com A typical setup involves a C18 column as the stationary phase, which provides a hydrophobic surface for interaction. rjptonline.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like a phosphate (B84403) buffer solution. rjptonline.orgsielc.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with varying polarities. rjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the pyrimidine (B1678525) ring exhibits strong absorbance. rjptonline.org
Furthermore, HPLC methods are scalable and can be adapted for preparative separation, allowing for the isolation of impurities or the purification of the main compound. sielc.com This scalability is crucial for obtaining high-purity material required for subsequent research or structural elucidation. analyticaltoxicology.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250x4.6mm, 5µm) | Provides a nonpolar surface for separation based on hydrophobicity. rjptonline.org |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate buffer) | The polar component of the mobile phase system. rjptonline.org |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile or Methanol) | The nonpolar component, used to elute compounds from the column. rjptonline.orgsielc.com |
| Elution Mode | Gradient | Varies the mobile phase composition to effectively separate a wide range of impurities. rjptonline.org |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation and affects resolution. rjptonline.org |
| Detection | UV/DAD at ~240 nm | Monitors the column effluent and detects UV-absorbing compounds like pyrimidines. rjptonline.org |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. amazonaws.comysi.com In the context of this compound synthesis, GC analysis is primarily used to detect and identify volatile impurities, residual solvents, or volatile by-products that may be present in the sample. The high sensitivity of GC-MS allows for the detection of these components even at trace levels. ysi.com
The methodology involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, typically helium) through a capillary column. mdpi.comnih.gov The column, which contains the stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. mdpi.com As each component elutes from the column, it enters the detector. A mass spectrometer can identify the compounds by analyzing their mass-to-charge ratio and comparing the resulting mass spectra to established libraries like the National Institute of Standards and Technology (NIST) database. amazonaws.com The temperature of the GC oven is typically programmed to increase over time, which facilitates the separation of compounds with a wide range of boiling points. mdpi.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Capillary Column (e.g., DB-WAX, Rtx-5Sil MS) | The stationary phase where separation of volatile components occurs. amazonaws.commdpi.com |
| Carrier Gas | Helium | The mobile phase that carries the vaporized sample through the column. mdpi.comnih.gov |
| Injector Temperature | ~260-280 °C | Ensures rapid vaporization of the sample upon injection. nih.govmdpi.com |
| Oven Program | Temperature ramp (e.g., 40 °C hold, then ramp to 280 °C) | Separates compounds based on their different boiling points and volatilities. amazonaws.com |
| Detector | Mass Spectrometer (MS) | Identifies and quantifies the separated components based on their mass spectra. amazonaws.com |
| Ion Source Temperature | ~230 °C | Maintains compounds in the gas phase for ionization in the mass spectrometer. mdpi.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique widely used in synthetic organic chemistry. sigmaaldrich.comscientificlabs.co.uk Its primary applications in the synthesis of this compound are for reaction monitoring and the preliminary screening of reaction conditions. sigmaaldrich.com TLC allows a chemist to quickly determine the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product. rsc.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. rsc.org
After the solvent front nears the top of the plate, the plate is removed and dried. The separated spots, which are often colorless, are visualized under a UV lamp or by staining with an appropriate chemical agent like iodine. rsc.org By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure product standard, the status of the reaction can be assessed. rsc.org The use of a "cospot," where the reaction mixture is spotted directly on top of the starting material, is a crucial practice to confirm if the reactant has been consumed, especially when the product and reactant have similar Rf values. rochester.edu
| Step | Procedure | Purpose |
|---|---|---|
| 1. Plate Preparation | Draw a baseline in pencil ~1 cm from the bottom of a silica gel plate. | To provide a starting point for sample application and Rf calculation. rsc.org |
| 2. Spotting | Use a capillary tube to apply small spots of starting material, reaction mixture, and a cospot onto the baseline. | To apply the samples to be analyzed. The cospot helps in identifying the starting material spot within the reaction mixture. rochester.edu |
| 3. Development | Place the plate in a sealed chamber with a pre-determined eluent system (e.g., ethyl acetate/cyclohexane). | To separate the components of the mixture based on their polarity. rsc.org |
| 4. Visualization | After development, dry the plate and observe it under a UV lamp or place it in an iodine chamber. | To make the separated, often colorless, compound spots visible. rsc.org |
| 5. Analysis | Compare the spots from the reaction mixture lane to the starting material lane to determine if the reaction is complete. | To monitor the consumption of reactants and the formation of products. rsc.org |
Recrystallization and Chromatographic Techniques for Compound Purification
Following a chemical synthesis, the crude product is rarely pure and requires purification to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. researchgate.net
Recrystallization is a technique used to purify solid compounds based on differences in their solubility. ijddr.in The choice of solvent is the most critical step; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures. ijddr.in The process involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the cold solvent (mother liquor) and are separated by filtration. This method can be highly effective for removing small amounts of impurities and can yield a product of high purity. ijddr.in
Column Chromatography is a preparative technique used when recrystallization is ineffective, such as when impurities have similar solubility profiles to the product or when purifying non-crystalline oils. researchgate.net It operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude mixture is loaded onto the top. A solvent (eluent) is then passed through the column, and the components of the mixture move down the column at different rates, allowing them to be collected in separate fractions. The separation is often monitored by TLC to determine which fractions contain the pure product.
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. ijddr.in | Can yield very pure crystalline product; relatively simple and cost-effective for large quantities. | Finding a suitable solvent can be challenging; not effective for all mixtures or for non-crystalline products. ijddr.in |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it. researchgate.net | Highly versatile; can separate complex mixtures and non-crystalline products; can be adapted for various scales. | Can be time-consuming and solvent-intensive; potential for product loss on the column. researchgate.net |
Future Research Directions and Unexplored Potential of 2,4 Dichloro 6 Methylthio Pyrimidine
Exploration of Novel Reaction Pathways and Catalytic Transformations
The reactivity of the chlorine atoms at the C4 and C6 positions of 2,4-Dichloro-6-(methylthio)pyrimidine is a key area for future exploration, particularly through the lens of modern catalytic methods. While traditional nucleophilic substitution reactions are well-established, the application of novel catalytic systems could unlock new synthetic routes and molecular architectures.
Future research could focus on:
Palladium-Catalyzed Cross-Coupling Reactions: There is significant potential in exploring a wider range of palladium-catalyzed cross-coupling reactions. While some amination reactions have been developed, a systematic investigation into Suzuki, Stille, Heck, and Sonogashira couplings at the C4 and C6 positions could yield a diverse library of carbon-substituted pyrimidines. acs.org The regioselectivity of these reactions, which can be influenced by the choice of catalyst, ligands, and reaction conditions, remains a key area for detailed study. acs.org
Photocatalysis: The use of visible-light photocatalysis could offer novel pathways for the functionalization of the pyrimidine (B1678525) ring. This approach could enable reactions that are not accessible through traditional thermal methods, such as radical-based transformations. Investigating the photocatalytic activation of the C-Cl bonds for coupling reactions or the introduction of novel substituents could lead to the synthesis of unique pyrimidine derivatives.
Enzymatic Catalysis: Biocatalysis represents a green and highly selective alternative for the modification of this compound. Enzymes could be employed for regioselective and stereoselective transformations, which are often challenging to achieve with conventional chemical methods. mdpi.com Future research could explore the use of enzymes for selective hydrolysis, amination, or other modifications of the pyrimidine core, potentially leading to the synthesis of chiral molecules with interesting biological activities. nih.govresearchgate.netmdpi.com
A summary of potential catalytic transformations for this compound is presented in Table 1.
| Catalytic System | Potential Transformation | Potential Outcome |
| Palladium Catalysis | Suzuki, Stille, Heck, Sonogashira Coupling | Introduction of aryl, vinyl, and alkynyl substituents |
| Photocatalysis | Radical-based C-C and C-X bond formation | Novel functionalization patterns |
| Enzymatic Catalysis | Regio- and stereoselective substitutions | Chiral pyrimidine derivatives |
Expanding the Scope of Derivatization for Diverse Applications
The derivatization of this compound is crucial for tuning its physicochemical properties and biological activity. While some derivatives have been synthesized, a vast chemical space remains to be explored.
Future research directions in derivatization include:
Synthesis of Bioactive Compounds: The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. gsconlinepress.commdpi.com A systematic derivatization of this compound by introducing various pharmacologically relevant moieties could lead to the discovery of new drug candidates. researchgate.netresearchgate.netbenthamscience.commdpi.com This could involve the synthesis of libraries of compounds with diverse substituents at the C2, C4, and C6 positions, followed by high-throughput screening for various biological targets.
Development of Novel Functional Materials: The pyrimidine core can be functionalized with groups that impart specific properties, such as fluorescence, conductivity, or liquid crystalline behavior. By carefully selecting the substituents, it may be possible to create novel materials for applications in electronics, photonics, and sensor technology.
Modification of the Methylthio Group: The methylthio group at the C2 position offers another site for modification. Oxidation to the corresponding sulfoxide (B87167) or sulfone can alter the electronic properties of the pyrimidine ring and provide new handles for further functionalization. researchgate.net
Table 2 highlights potential derivatization strategies and their target applications.
| Derivatization Strategy | Target Application |
| Introduction of heterocyclic and aromatic amines | Development of kinase inhibitors and other bioactive molecules |
| Attachment of fluorescent tags | Creation of molecular probes and sensors |
| Incorporation of long alkyl chains | Synthesis of liquid crystals |
| Oxidation of the methylthio group | Fine-tuning of electronic properties and further functionalization |
Computational Design of New Pyrimidine-Based Architectures
Computational chemistry and in silico drug design are powerful tools that can guide the synthesis of novel pyrimidine derivatives with desired properties. rsc.org These methods can be used to predict the binding of molecules to biological targets, as well as to estimate their physicochemical properties.
Future research in this area should focus on:
In Silico Screening and Drug Repurposing: Virtual screening of large compound libraries against specific biological targets can identify promising candidates for further experimental investigation. mdpi.com Additionally, computational methods can be used to repurpose existing drugs or to design new molecules based on the structure of known inhibitors. nih.govmdpi.com
Structure-Based Drug Design: For biological targets with known three-dimensional structures, structure-based drug design can be employed to create potent and selective inhibitors. nih.gov This involves designing molecules that fit into the active site of the target and make favorable interactions with key amino acid residues.
Prediction of Reaction Outcomes: Computational models can also be used to predict the regioselectivity and stereoselectivity of chemical reactions, which can aid in the planning of synthetic routes. rsc.org This can help to reduce the amount of trial-and-error experimentation required to find optimal reaction conditions.
Table 3 outlines the application of computational methods in the design of new pyrimidine-based architectures.
| Computational Method | Application |
| Molecular Docking | Prediction of binding modes and affinities to biological targets |
| Molecular Dynamics Simulations | Study of the dynamic behavior of ligand-protein complexes |
| Quantum Mechanics Calculations | Prediction of reaction pathways and electronic properties |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict biological activity |
Integration into Supramolecular Chemistry and Nanomaterials Research
The ability of pyrimidine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for supramolecular chemistry and nanomaterials. nih.govtandfonline.comresearchgate.netresearchgate.net
Unexplored potential in this domain includes:
Self-Assembling Systems: By functionalizing this compound with appropriate recognition motifs, it should be possible to create molecules that self-assemble into well-defined supramolecular structures, such as gels, fibers, or vesicles. rsc.org These materials could have applications in drug delivery, tissue engineering, and catalysis.
Metal-Organic Frameworks (MOFs): Pyrimidine derivatives can act as organic linkers in the construction of MOFs. rsc.org The porous nature of MOFs makes them suitable for applications in gas storage, separation, and catalysis. osti.govnih.govosti.govrsc.org The incorporation of functionalized pyrimidines into MOF structures could lead to materials with novel properties and applications.
Functionalized Nanoparticles: this compound and its derivatives could be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling their use in biomedical applications, such as targeted drug delivery and bioimaging. researchgate.net
Table 4 summarizes the potential roles of this compound in supramolecular chemistry and nanomaterials.
| Area | Potential Role of this compound Derivatives |
| Supramolecular Gels | Gelator molecules capable of forming extended hydrogen-bonded networks |
| Metal-Organic Frameworks | Functional organic linkers for creating porous materials |
| Nanoparticle Functionalization | Surface ligands to impart specific properties and functionalities |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 2,4-dichloro-6-(methylthio)pyrimidine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Handling : Avoid skin contact; use sealed containers for transfers. For toxic byproducts, conduct reactions in glove boxes .
- Waste Disposal : Segregate halogenated waste and use licensed hazardous waste disposal services to prevent environmental contamination .
Q. How can researchers synthesize this compound, and what are the key intermediates?
- Methodological Answer :
- Route 1 : React 4,6-dihydroxy-2-methylpyrimidine with chlorinating agents like N-chlorosuccinimide (NCS) in DMF at 0°C (yield: ~55%) .
- Route 2 : Functionalize 2-methylthiopyrimidine via nucleophilic substitution. For example, displace chlorine atoms using amines under reflux (e.g., 2-phenylethylamine in DMSO:water) .
- Characterization : Confirm purity via HPLC and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What solvent systems are effective for purifying this compound derivatives?
- Methodological Answer :
- Crystallization : Use DMSO:water (5:5 v/v) for polar intermediates. Adjust ratios based on solubility profiles .
- Column Chromatography : Employ silica gel with hexane:ethyl acetate (gradient elution) for non-polar analogs. Monitor fractions via TLC (Rf 0.3–0.5) .
Advanced Research Questions
Q. How does steric and electronic effects influence regioselectivity in nucleophilic substitution reactions of this compound?
- Methodological Answer :
- Electronic Factors : The C4 chlorine is more electrophilic due to electron-withdrawing effects of the methylthio (-SMe) group at C6, favoring substitution at C4 first .
- Steric Effects : Bulky nucleophiles (e.g., cyclohexylamine) preferentially attack C2 due to reduced steric hindrance compared to C4 .
- Case Study : Methylamine displaces C4 chlorine first (yield: 87%), followed by C2 substitution under microwave heating to form 2-amino derivatives .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices (, ) to identify nucleophilic/electrophilic sites .
- HOMO-LUMO Analysis : Assess charge distribution to predict reaction sites. For example, LUMO localization at C4 correlates with higher reactivity toward nucleophiles .
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing disubstituted pyrimidines from this compound?
- Methodological Answer :
- Variable Control :
- Temperature : Higher temperatures (>100°C) favor C2 substitution due to reduced kinetic control .
- Solvent Polarity : Polar aprotic solvents (e.g., MeCN) enhance C4 reactivity by stabilizing transition states .
- Analytical Tools : Use F NMR (for fluorinated analogs) or LC-MS to distinguish regioisomers. For example, in GPR39 agonist synthesis, C4-substituted isomers showed distinct H NMR shifts (δ 8.2–8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
